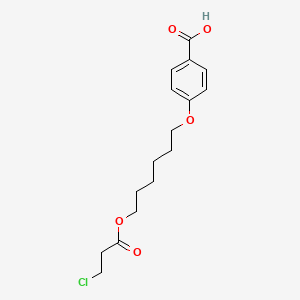

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid

Beschreibung

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid is a benzoic acid derivative featuring a hexyloxy chain substituted with a 3-chloropropanoyloxy group at the 6-position. This compound is structurally tailored for applications in polymer chemistry and pharmaceutical intermediates due to its reactive chloro and ester functionalities. Its molecular formula is C₁₆H₁₉ClO₆, with a molecular weight of 342.77 g/mol. The chlorine atom at the propanoyloxy group enhances lipophilicity and reactivity in nucleophilic substitution reactions, making it distinct from non-halogenated analogs .

Eigenschaften

IUPAC Name |

4-[6-(3-chloropropanoyloxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO5/c17-10-9-15(18)22-12-4-2-1-3-11-21-14-7-5-13(6-8-14)16(19)20/h5-8H,1-4,9-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNWEIUTUQFLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCOC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223888 | |

| Record name | 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182922-18-5 | |

| Record name | 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182922-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[6-(3-chloro-1-oxopropoxy)hexyl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Structural and Physicochemical Profile

Molecular Architecture

The compound features a benzoic acid core substituted at the para position with a hexyloxy chain. At the terminal end of this chain, a 3-chloropropanoyl ester group is appended, introducing both hydrophobicity and reactivity due to the chlorine atom. The linear hexyl spacer balances flexibility and steric demands, influencing solubility and crystallization tendencies.

Synthetic Pathways

Stepwise Esterification Strategy

The most widely applicable method involves sequential esterification and etherification reactions (Figure 1).

Synthesis of 4-(6-Hydroxyhexyloxy)benzoic Acid

Ether Formation :

Protection of Carboxylic Acid :

One-Pot Modular Approach

Recent advances propose a one-pot method to reduce intermediate isolation:

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The benzoic acid moiety can undergo oxidation to form benzoate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted propanoyl derivatives.

Hydrolysis: Formation of benzoic acid and hexanol derivatives.

Oxidation: Formation of benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid

This compound, also known by its CAS number 182922-18-5, is a compound with significant potential in various scientific research applications. Its unique chemical structure, characterized by a benzoic acid core modified with chloropropanoyl and hexyl ether functionalities, positions it as a versatile candidate in fields such as medicinal chemistry, materials science, and biochemistry.

Structural Representation

The compound can be represented in both 2D and 3D models, which illustrate its structural complexity and functional groups. The SMILES notation for this compound is OC(=O)c1ccc(OCCCCCCOC(=O)CCCl)cc1, which aids in computational modeling and simulations .

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for studies on anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of benzoic acid exhibit anti-inflammatory effects. The incorporation of the chloropropanoyl group may enhance these properties, warranting further investigation into its mechanism of action and efficacy in vivo.

Materials Science

This compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings. Its ability to modify surface characteristics can lead to advancements in material durability and functionality.

Case Study: Polymer Modification

Studies have shown that incorporating benzoic acid derivatives into polymer matrices can improve thermal stability and mechanical properties. The specific application of this compound in this context could lead to the development of advanced materials for industrial applications.

Biochemical Research

In biochemical contexts, this compound can serve as a probe or reagent in various assays due to its reactive functional groups. It can facilitate the study of enzyme kinetics or protein interactions.

Case Study: Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors. Investigating the inhibitory effects of this compound on specific enzymes could provide insights into metabolic pathways and potential therapeutic targets.

Wirkmechanismus

The mechanism of action of 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid depends on its application. In materials science, it acts as a building block for polymer synthesis, where it undergoes polymerization reactions. In pharmaceuticals, it may interact with biological targets through its functional groups, potentially inhibiting or activating specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the hexyloxy chain or aromatic core. Key examples include:

Physicochemical Properties

- Solubility : The chloro-substituted compound exhibits lower water solubility (<0.1 mg/mL) compared to acryloyloxy analogs (~1 mg/mL) due to increased hydrophobicity .

- Thermal Stability : Fluorinated analogs (e.g., C6-F4 in ) show higher thermal decomposition temperatures (>250°C) than the chloro derivative (~200°C) .

Research Findings and Case Studies

- Liquid Crystal Polymers : highlights that chloro-substituted phenylene esters (e.g., C6-Cl1) improve gas-separation efficiency in polymer membranes (CO₂ permeability: 120 Barrer) .

- Drug Synergy : Chlorinated benzoic acid derivatives (e.g., ’s oxymatrine) show synergistic effects with chemotherapeutics by modulating cytochrome P-450 enzymes .

Biologische Aktivität

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid (CAS No. 182922-18-5) is a synthetic organic compound notable for its unique structural features, particularly the presence of a 3-chloropropanoyl group. This group imparts distinct reactivity and potential biological activity compared to its analogs. The compound has garnered interest in various fields, including materials science and pharmaceuticals, due to its diverse applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H21ClO5, with a molecular weight of approximately 328.79 g/mol. The compound features a benzoic acid moiety substituted with a hexyl chain that is further functionalized with a 3-chloropropanoyl group.

Structural Formula

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 328.79 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The chloropropanoyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of bioactive derivatives. Additionally, the compound may inhibit or activate specific enzymes or receptors, contributing to its pharmacological effects.

Research Findings

- Anticancer Potential : Recent studies have indicated that compounds similar to this compound can modulate immune responses by polarizing macrophages towards the pro-inflammatory M1 phenotype, which is beneficial for cancer immunotherapy . This suggests potential applications in developing therapeutic agents for cancer treatment.

- Materials Science Applications : The compound serves as a building block for liquid crystal polymers, which are utilized in advanced materials with applications ranging from display technologies to sensors. Its unique structural properties allow it to form stable polymer networks that can be tailored for specific functionalities.

- Pharmaceutical Intermediates : Due to its reactivity, this compound may act as an intermediate in synthesizing other bioactive compounds, contributing to the development of new pharmaceuticals .

Study on Macrophage Polarization

A study demonstrated that a polymer network incorporating benzoic acid derivatives could sustain the release of nitric oxide (NO), effectively polarizing both resting and tumor-promoting macrophages towards the M1 phenotype . This finding highlights the potential use of similar compounds in immunotherapy.

Development of Functionalized Polymers

Research has shown that functionalized polyolefins, including derivatives of benzoic acid, exhibit stimuli-responsive properties, making them suitable for applications in soft actuators and responsive materials . These materials can change their physical properties in response to environmental stimuli, showcasing the versatility of compounds like this compound.

Comparison with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-((6-(Propanoyloxy)hexyl)oxy)benzoic acid | Ester | Lacks chloropropanoyl group |

| 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | Ester | Contains an acrylate group |

| 4-Cyanophenyl 4-((6-(Acryloyloxy)hexyl)oxy)benzoate | Ester | Incorporates a cyanophenyl moiety |

Uniqueness

The presence of the 3-chloropropanoyl group distinguishes this compound from its analogs, providing distinct reactivity and potential biological activity that can be exploited in both materials science and pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzoic acid core. Key steps include:

- Esterification : Introducing the 3-chloropropanoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using thionyl chloride as a catalyst) .

- Ether linkage formation : Coupling the hexyloxy chain to the benzoic acid moiety using Mitsunobu or Williamson ether synthesis, requiring precise temperature control (60–80°C) and bases like potassium carbonate .

- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC analysis (≥98% purity) recommended for validation .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the presence of the chloropropanoyl, hexyloxy, and benzoic acid groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Note: Solubility challenges in polar solvents may require dimethyl sulfoxide (DMSO) for dissolution .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to improve scalability while maintaining purity?

- Flow chemistry : Implement continuous flow reactors to enhance reaction control and reduce side products, as demonstrated in industrial-scale syntheses of analogous compounds .

- Catalyst screening : Test alternative catalysts (e.g., polymer-supported reagents) to minimize purification steps .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking, ensuring intermediate stability .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Dose-response profiling : Conduct systematic assays (e.g., enzyme inhibition IC determination) under standardized conditions to eliminate variability .

- Theoretical alignment : Link results to established frameworks (e.g., structure-activity relationships for chlorinated benzoic acids) to contextualize discrepancies .

- Meta-analysis : Compare datasets across studies using multivariate statistics to identify confounding factors (e.g., solvent effects on bioavailability) .

Q. How can computational modeling predict the environmental fate of this compound?

- QSAR models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation rates and partition coefficients (log P) .

- Molecular dynamics simulations : Predict interactions with soil organic matter or aquatic systems, validated by experimental adsorption studies .

- Ecotoxicity profiling : Integrate computational predictions with in vitro assays (e.g., Daphnia magna toxicity tests) to assess ecological risks .

Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetic properties?

- In vitro assays : Microsomal stability studies (human liver microsomes) to assess metabolic stability .

- In vivo models : Use radiolabeled C-compound in rodent studies to track distribution and excretion .

- ADME-Tox integration : Combine absorption, distribution, metabolism, excretion, and toxicity data using platforms like OECD QSAR Toolbox .

Methodological Considerations

- Contradiction analysis : Cross-reference PubChem data (experimental vs. computed properties) to identify anomalies in physical-chemical profiles .

- Theoretical grounding : Align biological studies with receptor-binding theories (e.g., docking studies for cyclohexylamino-containing analogs) .

- Environmental impact : Follow ISO 14040 guidelines for life cycle assessment (LCA) when studying degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.